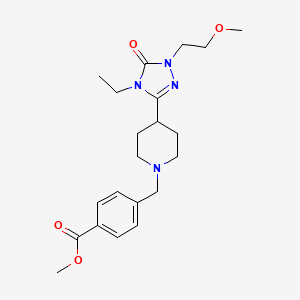

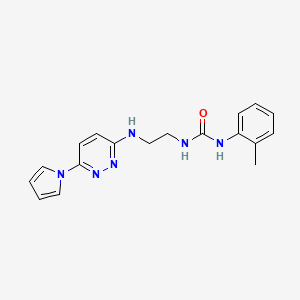

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea is a heterocyclic molecule that appears to be designed for potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses the synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles using urea as a catalyst . The second paper describes the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas and their antiproliferative effects on non-small cell lung cancer cell lines, suggesting the relevance of urea derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds, as mentioned in the first paper, involves a multicomponent reaction catalyzed by urea . This eco-friendly approach could potentially be adapted for the synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea, considering the structural similarities with the discussed compounds. The second paper outlines the synthesis of a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, which could provide a synthetic pathway for the aminoethyl side chain present in the target compound .

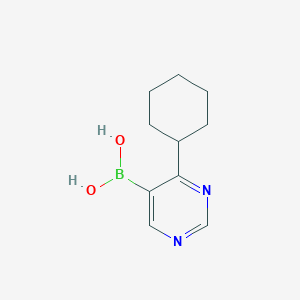

Molecular Structure Analysis

The molecular structure of the target compound includes several heterocyclic moieties, such as pyrrol, pyridazine, and urea. These structures are known for their potential biological activities. The presence of the 1H-pyrrol group, as seen in the first paper's compounds, may contribute to the compound's pharmacological properties . The urea moiety, as discussed in both papers, is a common feature in medicinal chemistry, often contributing to the compound's ability to interact with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the target compound would likely be influenced by its functional groups. The amino group attached to the pyridazine ring could be involved in forming bonds with biological targets or undergo further chemical modifications. The urea moiety could also participate in hydrogen bonding, which is crucial for the biological activity of many drugs. The synthesis methods described in the papers suggest that the target compound could be amenable to various chemical reactions, including cyclocondensation and reactions with aldehydes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea are not discussed in the provided papers, we can infer that the compound would exhibit properties typical of heterocyclic ureas. These might include moderate solubility in polar solvents, potential for crystallinity, and stability under physiological conditions. The presence of multiple aromatic rings suggests potential for pi-pi interactions, which could affect its solubility and binding characteristics .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea, due to its complex structure involving pyrrole and pyridazinone moieties, has potential applications in chemical synthesis and reactions. Research indicates that compounds containing pyrrole and pyridazinone units can undergo various chemical reactions to synthesize new derivatives with potential biological activities. For instance, the synthesis and reactions of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives have shown significant antioxidant activity, suggesting that similar compounds could be synthesized for exploring antioxidant properties (Zaki et al., 2017).

Biological Activities and Applications

The structural components of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea may contribute to various biological activities. Studies on compounds with urea or pyrrole segments demonstrate a range of biological effects, including antioxidant, anti-ulcer, and glycolic acid oxidase inhibition activities. This suggests potential applications in developing therapeutic agents. For example, derivatives of pyridazinones substituted with urea moieties have been evaluated for their gastric anti-secretory and anti-ulcer activities, highlighting the therapeutic potential of such compounds (Coudert et al., 1989).

Molecular Recognition and Complexation Studies

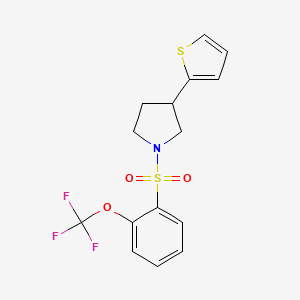

The ability of urea derivatives to participate in hydrogen bonding makes them interesting candidates for molecular recognition and complexation studies. Research into N-(pyridin-2-yl),N'-substituted ureas has revealed their potential in forming complexes with other molecules through hydrogen bonding, which is crucial for developing sensors and other analytical tools. This kind of interaction study is essential for understanding the binding mechanisms of biological targets (Ośmiałowski et al., 2013).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Compounds featuring urea groups have been explored for their efficacy in protecting metals against corrosion, especially in acidic environments. This research avenue is significant for industrial applications where corrosion resistance is crucial for material longevity and safety. The corrosion inhibition performance of related triazinyl urea derivatives on mild steel highlights the potential of such compounds in industrial applications (Mistry et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-14-6-2-3-7-15(14)21-18(25)20-11-10-19-16-8-9-17(23-22-16)24-12-4-5-13-24/h2-9,12-13H,10-11H2,1H3,(H,19,22)(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHTUXCAVIYNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)